1-(Methoxymethyl)-4-methylbenzene
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Overview
Description
It is a colorless liquid with a pleasant odor and is used in various chemical applications .
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of 4-methylbenzyl alcohol with methyl iodide in the presence of a strong base such as sodium hydride.
Acid-Catalyzed Etherification: Another method involves the acid-catalyzed reaction of 4-methylbenzyl alcohol with methanol.
Industrial Production Methods: Industrial production of 4-methylbenzyl methyl ether often employs the Williamson ether synthesis due to its high yield and efficiency. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Types of Reactions:
Oxidation: 4-Methylbenzyl methyl ether can undergo oxidation reactions to form 4-methylbenzaldehyde and other oxidation products.
Reduction: Reduction of 4-methylbenzyl methyl ether can yield 4-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Hydroiodic acid
Major Products Formed:
Oxidation: 4-Methylbenzaldehyde
Reduction: 4-Methylbenzyl alcohol
Substitution: 4-Methylbenzyl iodide
Scientific Research Applications
4-Methylbenzyl methyl ether is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methylbenzyl methyl ether involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidation products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Benzyl methyl ether: Similar in structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl methyl ether: Contains a methoxy group instead of a methyl group on the benzene ring.
4-Methylbenzyl alcohol: The alcohol counterpart of 4-methylbenzyl methyl ether.
Uniqueness: 4-Methylbenzyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the benzene ring influences its electron density and steric effects, making it different from other similar compounds .
Properties
CAS No. |
3395-88-8 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
InChI Key |
HNASEWFYPPRNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC |
Origin of Product |
United States |
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